molecular formula C22H33NO6 B4001676 4-Methyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid

4-Methyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid

Cat. No.: B4001676
M. Wt: 407.5 g/mol
InChI Key: JYVLNKUDAMUDKU-UHFFFAOYSA-N
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Description

4-Methyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid is a complex organic compound with a unique structure that includes a piperidine ring, phenoxy groups, and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid involves multiple steps, including the formation of the piperidine ring, the attachment of phenoxy groups, and the incorporation of the oxalic acid moiety. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of Phenoxy Groups: This step may involve nucleophilic substitution reactions where phenoxy groups are introduced to the piperidine ring.

    Incorporation of Oxalic Acid: The final step involves the reaction of the intermediate compound with oxalic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-[2-[2-(4-methylphenoxy)ethoxy]ethyl]piperidine: Lacks the prop-2-enyl group.

    4-Methyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine: Lacks the oxalic acid moiety.

Uniqueness

4-Methyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

4-methyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO2.C2H2O4/c1-4-5-19-16-18(3)6-7-20(19)23-15-14-22-13-12-21-10-8-17(2)9-11-21;3-1(4)2(5)6/h4,6-7,16-17H,1,5,8-15H2,2-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVLNKUDAMUDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOCCOC2=C(C=C(C=C2)C)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid
Reactant of Route 2
4-Methyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid
Reactant of Route 3
4-Methyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid
Reactant of Route 4
4-Methyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid
Reactant of Route 5
4-Methyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid
Reactant of Route 6
4-Methyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid

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